

Piragliatin: A Technical Guide on a Glucokinase Activator

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Compound of Interest

Compound Name: **Piragliatin**

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Executive Summary

Piragliatin (also known as RO4389620) is a potent, allosteric glucokinase (GK) activator developed for the treatment of Type 2 Diabetes Mellitus (T2DM).^[1] As a member of the glucokinase activator (GKA) class, its mechanism of action is centered on enhancing the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis.^{[2][3]} **Piragliatin** acts as a mixed-type, nonessential activator, meaning it increases both the maximal velocity (V_{max}) and the affinity of GK for glucose.^{[4][5]} Preclinical and clinical studies have demonstrated that **Piragliatin** effectively lowers both fasting and postprandial plasma glucose levels in patients with T2DM. It achieves this by improving pancreatic β -cell sensitivity to glucose, thereby enhancing glucose-stimulated insulin secretion (GSIS), and by acting on the liver to increase glucose uptake and reduce endogenous glucose output. Despite promising initial results, the development of many GKAs, including **Piragliatin**, has been challenged by a narrow therapeutic window, with hypoglycemia being a primary dose-limiting adverse event. This guide provides a comprehensive technical overview of **Piragliatin**, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical data, and relevant experimental protocols.

Chemical and Physical Properties

Piragliatin is a synthetic small molecule with the following characteristics.

Property	Value	Reference
IUPAC Name	(2R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-((1R)-3-oxocyclopentyl)-N-pyrazinylpropanamide	
Synonyms	RO4389620, RO-4389620	
CAS Number	625114-41-2	
Molecular Formula	C ₁₉ H ₂₀ ClN ₃ O ₄ S	
Molecular Weight	421.90 g/mol	

Mechanism of Action

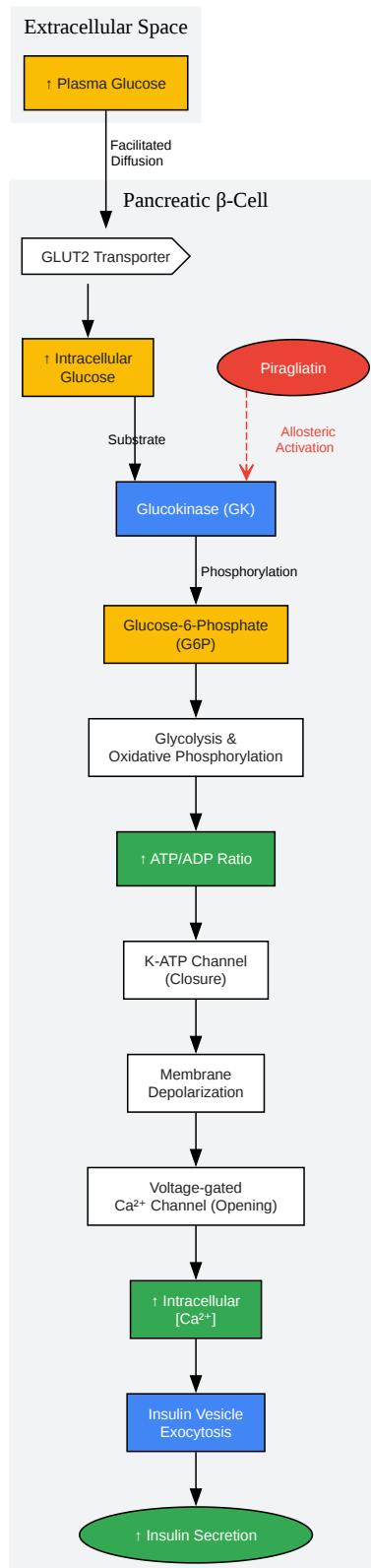
Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β -cells and as a gatekeeper for glucose metabolism in the liver.

- In Pancreatic β -Cells: GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the rate-limiting step in glucose metabolism. This process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.
- In Hepatocytes: GK controls the flux of glucose into glycogen synthesis and glycolysis. In the fasting state, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). Following a meal, rising glucose levels promote the dissociation of GK from GKRP, allowing it to move to the cytoplasm and phosphorylate glucose, thereby promoting its storage as glycogen and reducing the amount of glucose released by the liver (hepatic glucose output).

Piragliatin is an allosteric activator, binding to a site on the GK enzyme distinct from the glucose-binding site. This binding induces a conformational change that stabilizes the active form of the enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate. This dual action in the pancreas and liver leads to a coordinated improvement in glycemic control.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of **Piragliatin** in enhancing glucose-stimulated insulin secretion in pancreatic β -cells.

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Caption: **Piragliatin** allosterically activates glucokinase in β-cells.

Pharmacodynamic Profile

Clinical studies have demonstrated **Piragliatin**'s dose-dependent effects on glucose metabolism and β -cell function.

Effects on Glycemic Control and β -Cell Function

A Phase Ib study in 15 patients with mild T2DM evaluated the effects of single doses of 25 mg and 100 mg **Piragliatin** compared to placebo.

Table 1: Change in Fasting Metabolic Parameters

Parameter	Placebo (Change from Baseline)	Piragliatin 25 mg (Change from Baseline)	Piragliatin 100 mg (Change from Baseline)
Plasma Glucose (mmol/L)	-0.1 \pm 0.2	-0.7 \pm 0.2	-1.6 \pm 0.3
C-Peptide (nmol/L)	+0.01 \pm 0.04	+0.13 \pm 0.06	+0.45 \pm 0.06
Insulin (pmol/L)	+2.8 \pm 5.5	+13.2 \pm 8.3	+33.5 \pm 10.8
Endogenous Glucose Output (μ mol/kg·min)	-0.1 \pm 0.6	-1.5 \pm 0.5	-3.5 \pm 0.6
Glucose Utilization (μ mol/kg·min)	+0.1 \pm 0.6	+1.3 \pm 0.5	+3.2 \pm 0.6

Data presented as mean \pm SEM. All changes for Piragliatin were statistically significant ($P < 0.01$) in a dose-dependent manner.

Table 2: Effects on β -Cell Function During Oral Glucose Tolerance Test (OGTT)

β-Cell Function Parameter	Piragliatin 25 mg vs. Placebo	Piragliatin 100 mg vs. Placebo
Derivative/Dynamic Control	Not significant	Statistically significant (P < 0.01)
Proportional/Static Control	Not significant	Statistically significant (P < 0.01)
Derivative control refers to the β-cell response to the rate of glucose increase, while proportional control refers to the response to the absolute glucose concentration.		

Multiple-Dose Efficacy

A study involving 59 T2DM patients evaluated multiple ascending doses of **Piragliatin** (10 mg to 200 mg) administered for 6 days.

Table 3: Glucose Reduction at Steady State (Day 8)

Dose	Reduction in Fasting Plasma Glucose	Reduction in Postprandial Plasma Glucose (Weighted Average)
Up to 200 mg	Up to 32.5%	Up to 35.5%
Reductions were dose-dependent.		

Pharmacokinetic Profile

Pharmacokinetic properties of **Piragliatin** were assessed in clinical trials.

Table 4: Summary of Pharmacokinetic Characteristics

Parameter	Finding
Dose Proportionality	Exposure (AUC and Cmax) was dose-proportional.
Accumulation	No appreciable accumulation was observed with multiple doses.
Food Effect	No significant food effect was noted.
Drug Interactions	No clinically relevant pharmacokinetic interactions were observed when co-administered with simvastatin or glyburide.

Experimental Protocols

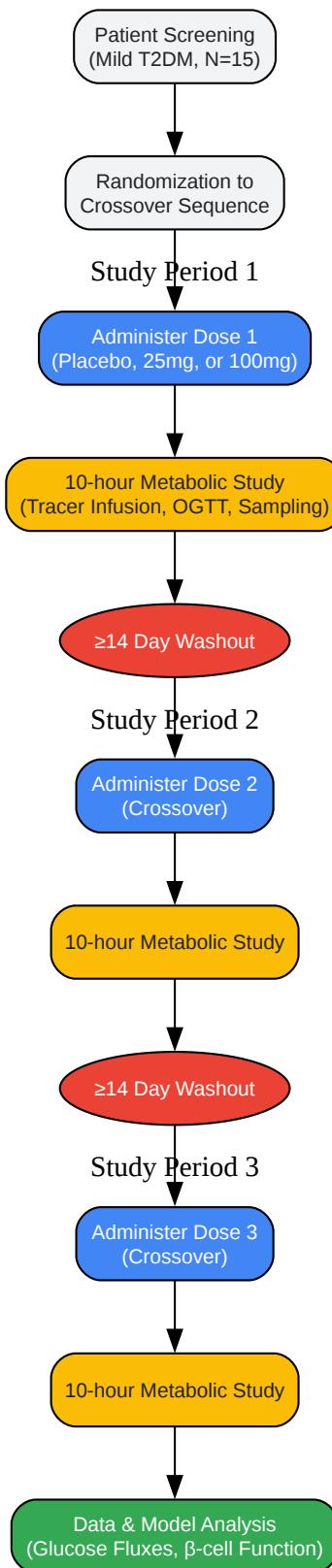
Phase Ib Mechanistic Clinical Study Protocol

This section details the methodology used in a key clinical trial to elucidate **Piragliatin**'s mechanism of action.

- Study Title: A Mechanistic Study of **Piragliatin** (RO4389620) on Glucose Metabolism in Patients with Type 2 Diabetes.
- Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
- Participants: 15 volunteer patients with mild T2DM (controlled by diet and exercise).
- Interventions: Each patient underwent three 10-hour study periods, separated by at least 14 days. In each period, they received a single oral dose of either placebo, **Piragliatin** 25 mg, or **Piragliatin** 100 mg at the -120 minute time point.
- Key Procedures:
 - Double-Tracer Technique: A primed-continuous infusion of [6,6-²H₂]glucose was started at -300 minutes to measure glucose turnover. [13,¹⁴C]glucose was administered orally with a 75g glucose load at time 0.
 - Oral Glucose Tolerance Test (OGTT): A standard 75g OGTT was performed at time 0.

- Blood Sampling: Frequent blood samples were collected to measure plasma concentrations of glucose, insulin, C-peptide, and tracers.
- Primary Outcome Measures: Plasma glucose concentration.
- Secondary Outcome Measures:
 - Model-assessed β -cell function (including derivative and proportional control).
 - Tracer-determined glucose fluxes (endogenous glucose output and glucose utilization).
- Data Analysis: Mathematical modeling was used to assess glucose-stimulated insulin secretion (GSIS) and glucose fluxes from the tracer data.

Experimental Workflow Diagram



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Caption: Workflow for the Phase Ib crossover mechanistic study.

In Vitro Glucokinase Activity Assay Protocol

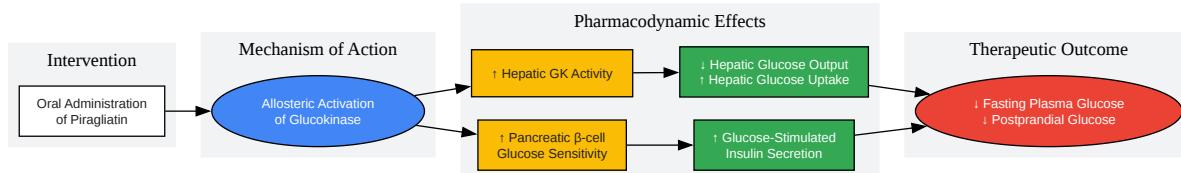
This protocol describes a general method for measuring the activity of GK and the effect of an activator like **Piragliatin**.

- Principle: GK activity is measured using a coupled enzyme assay. GK phosphorylates glucose to G6P. The enzyme glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm), is directly proportional to GK activity.
- Reagents and Materials:
 - Recombinant human glucokinase
 - Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
 - ATP solution
 - Glucose solution
 - NADP⁺ solution
 - Glucose-6-phosphate dehydrogenase (G6PDH)
 - **Piragliatin** or other test compounds dissolved in DMSO
 - 96-well microplate
 - Microplate reader (spectrophotometer or fluorometer)
- Procedure:
 - Prepare a reaction mixture in the microplate wells containing assay buffer, ATP, NADP⁺, G6PDH, and glucose at a specific concentration (e.g., 5 mM).
 - Add the test compound (**Piragliatin**) at various concentrations to the wells. Include a control with DMSO only.

- To initiate the reaction, add the recombinant glucokinase enzyme to all wells.
- Immediately place the plate in the reader and measure the kinetic increase in absorbance or fluorescence over a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- Data Analysis:
 - Calculate the reaction rate (V_0) from the linear portion of the kinetic curve for each concentration of the activator.
 - Plot the reaction rates against the activator concentrations.
 - Determine the AC_{50} (the concentration of activator that produces 50% of the maximum activation) by fitting the data to a dose-response curve.

Logical Relationship Diagram

The following diagram outlines the logical progression from drug administration to the therapeutic outcome.



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Caption: Logical flow from **Piragliatin** administration to glycemic control.

Safety and Tolerability

Across clinical studies, **Piragliatin** was generally well-tolerated. The primary and dose-limiting adverse event was mild to moderate hypoglycemia. These episodes were transient and typically resolved quickly after the consumption of sugar-containing drinks or scheduled meals. The risk of hypoglycemia is an inherent challenge for the GKA class, as their mechanism is not strictly glucose-dependent, which can lead to excessive insulin release even at lower glucose concentrations.

Conclusion

Piragliatin is a well-characterized glucokinase activator that has provided significant insights into the therapeutic potential and challenges of this drug class. It effectively lowers plasma glucose by enhancing the glucose-sensing and metabolic capacities of both the pancreas and the liver. The comprehensive data gathered from its clinical trials demonstrate a clear dose-dependent improvement in glycemic control. However, like other GKAs, its development highlights the critical need to balance potent glucose-lowering efficacy with the risk of hypoglycemia. Future research in this area is focused on developing hepatoselective GKAs or molecules with improved kinetic properties to widen the therapeutic window and mitigate the risk of hypoglycemia.

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